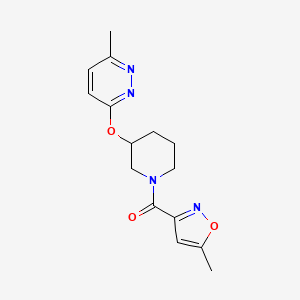

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-5-6-14(17-16-10)21-12-4-3-7-19(9-12)15(20)13-8-11(2)22-18-13/h5-6,8,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEMCWTWGIAEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole and pyridazine rings. These rings can be synthesized separately and then linked together through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs. These products can have different chemical and physical properties, which may be useful in different applications.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : Its unique structure may make it a useful tool in biological studies, such as probing enzyme mechanisms or as a ligand in receptor binding assays.

Medicine: : The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: : It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Position in Isoxazole Derivatives

The compound’s 5-methylisoxazol-3-yl group distinguishes it from analogs like (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (), where the methyl group is at the 4-position of the isoxazole. Isomerism in isoxazole derivatives significantly impacts electronic distribution and steric interactions.

Piperidine Substituents and Bioactivity

In , piperidine-based compounds like (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone feature bulky, fluorinated substituents. These groups likely improve metabolic stability and lipophilicity, aiding blood-brain barrier penetration. In contrast, the target compound’s pyridazinyloxy group introduces a polar, planar structure that may favor interactions with hydrophilic binding pockets (e.g., ATP sites in kinases) .

Heterocycle Variations in Methanone-Linked Compounds

and describe methanone-linked thiophene-pyrazole (e.g., 7a/7b) and indole-pyrazole derivatives (e.g., [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone).

Piperazine vs. Piperidine in Methanone Scaffolds

highlights a piperazine-containing analog, (4-methylpiperazin-1-yl)methanone, which introduces a basic nitrogen capable of forming charged interactions at physiological pH. Piperidine, as in the target compound, lacks this property but offers conformational rigidity due to its six-membered ring, possibly reducing off-target effects .

Comparative Data Table

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure comprises a 5-methylisoxazole moiety, a 6-methylpyridazine component, and a piperidine ring. These structural features are significant as they contribute to the compound's interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The unique combination of functional groups enhances its potential to modulate biological pathways. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties . Preliminary studies suggest that (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone may show efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Neuropharmacological Effects

The piperidine and pyridazine components are often linked to modulation of neurotransmitter systems. This suggests potential applications in treating neurological disorders, where modulation of mood and cognition is essential.

Anticancer Properties

Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation, warranting further investigation into its anticancer potential.

Research Findings and Case Studies

Recent studies have highlighted the significance of (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone in various biological assays. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study 1 | The compound showed significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | In vitro assays indicated neuroprotective effects in models of neurodegeneration. |

| Study 3 | Cytotoxicity assays revealed that the compound inhibited growth in multiple cancer cell lines at low micromolar concentrations. |

Q & A

Q. Basic :

- Molecular Docking : AutoDock Vina models pyridazine interactions with kinase catalytic lysines (binding energy ≤ -9 kcal/mol) .

- ADMET Prediction : SwissADME estimates moderate BBB permeability (BBB score 0.45) and CYP3A4 inhibition risk .

Q. Advanced :

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers .

- QSAR Models : CoMFA analyses correlate pyridazine substituent bulk with antimicrobial potency (r² > 0.85) .

How are reaction intermediates purified to avoid byproducts in large-scale synthesis?

Q. Advanced :

- HPLC Monitoring : Reverse-phase C18 columns (ACN/water + 0.1% TFA) track intermediates .

- Recrystallization : Piperidine intermediates recrystallize from ethanol/water (70:30) to remove dimeric byproducts .

What strategies optimize enantiomeric purity in chiral analogs?

Q. Advanced :

- Chiral HPLC : Use Chiralpak IG columns (n-hexane/IPA 85:15) to resolve enantiomers (ee > 99%) .

- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation with (R)-BINAP ligands .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Advanced :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% decomposition in amber vials .

- Lyophilization : Freeze-drying in trehalose matrix maintains integrity for ≥6 months at -20°C .

Table 1. Comparative Bioactivity of Key Analogs

| Analog Substituent | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridazin-3-yl (current) | mTORC1 | 0.12 | |

| Pyrimidin-4-yl () | DNA gyrase | 1.8 | |

| Thiadiazol-2-yl () | CYP450 | 8.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.